![molecular formula C18H19NO4 B5685037 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid is a chemical compound that is commonly referred to as TPCA-1. It is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit inflammation and tumor growth. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
TPCA-1 acts as an inhibitor of the IKK-β enzyme, which is involved in the regulation of the NF-κB pathway. The NF-κB pathway is a critical signaling pathway that regulates the immune response and inflammation. TPCA-1 inhibits the activity of IKK-β by binding to its ATP-binding site, which prevents the activation of the NF-κB pathway. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. TPCA-1 has been studied in various animal models of inflammation and cancer and has been shown to reduce inflammation and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of selectivity for the IKK-β enzyme. It has been extensively studied in vitro and in vivo and has been shown to have potent anti-inflammatory and anti-tumor effects. However, TPCA-1 also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on TPCA-1. One area of research is the development of more potent and selective inhibitors of the IKK-β enzyme. Another area of research is the study of TPCA-1 in combination with other therapeutic agents for the treatment of cancer. TPCA-1 has also been studied as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the efficacy of TPCA-1 in these diseases. Additionally, the use of TPCA-1 as a tool for studying the NF-κB pathway and its role in inflammation and cancer will continue to be an important area of research.
Méthodes De Synthèse
The synthesis of TPCA-1 involves the reaction of 3-aminobenzoic acid with 2,3,6-trimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields TPCA-1 as a white solid with a melting point of 240-242°C. This synthesis method has been widely used in the production of TPCA-1 for scientific research.
Applications De Recherche Scientifique
TPCA-1 has been extensively used in scientific research as an inhibitor of inflammation and tumor growth. Its ability to inhibit the activity of the enzyme IKK-β, which is involved in the regulation of the NF-κB pathway, has made it a valuable tool in the study of inflammation and cancer. TPCA-1 has been shown to inhibit the growth of various cancer cell lines and has been studied as a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
3-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-7-8-12(2)17(13(11)3)23-10-16(20)19-15-6-4-5-14(9-15)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBTZPFNKBTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
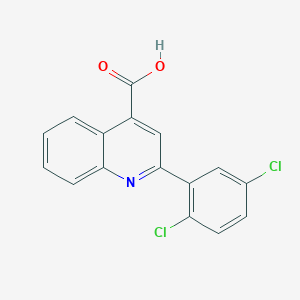
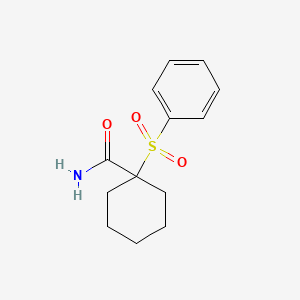
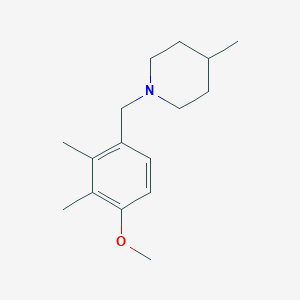
![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)
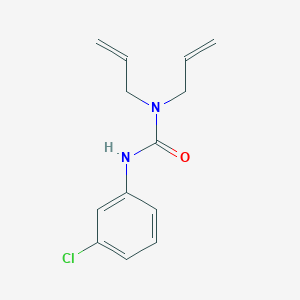
![1-(4-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5685010.png)

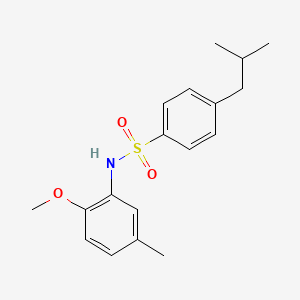
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)
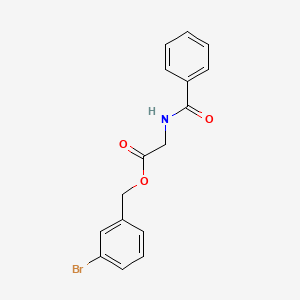
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5685049.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)